N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a synthetic compound featuring a hybrid structure combining indole and benzotriazinone pharmacophores. The indole moiety (1H-indol-3-yl) is linked via an ethyl group to a glycinamide scaffold, which is further substituted at the N~2~ position with an acetylated 4-oxo-1,2,3-benzotriazin-3(4H)-yl group.
Properties
Molecular Formula |
C21H20N6O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C21H20N6O3/c28-19(22-10-9-14-11-23-17-7-3-1-5-15(14)17)12-24-20(29)13-27-21(30)16-6-2-4-8-18(16)25-26-27/h1-8,11,23H,9-10,12-13H2,(H,22,28)(H,24,29) |
InChI Key |
IPSKLUQVLNYQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of Indole
The indole nucleus undergoes electrophilic substitution at the 3-position using ethylene diamine derivatives under acidic catalysis. A representative protocol involves:
-
Dissolving 1H-indole (1.0 equiv) in dry dichloromethane (DCM) at 0°C
-
Adding BF₃·OEt₂ (1.2 equiv) as a Lewis acid catalyst
-
Dropwise addition of 2-bromoethylamine hydrobromide (1.5 equiv) over 30 minutes
Critical Parameters :
-
Temperature control (<5°C during addition) prevents polymerization
-
Anhydrous conditions essential for catalyst activity
Enzymatic Functionalization
Recent biocatalytic approaches utilizing nonribosomal peptide synthetase-derived thioesterases (NRPS-TEs) demonstrate improved regioselectivity for N-functionalization of indoles. For instance:
-
Incubating indole-3-acetic acid with BulbE-TE (2.5 µM) in Tris-HCl buffer (pH 7.4)
-
Adding ATP (5 mM) and Mg²⁺ (10 mM) as cofactors
-
24-hour reaction at 25°C achieves 89% conversion to N-acylated products
Benzotriazinone Acetyl Group Preparation
Benzotriazinone Core Synthesis
The 1,2,3-benzotriazin-4(3H)-one scaffold is constructed via:
Acetylation Protocol
N-Acetylation employs mixed anhydride methodology:
| Reagent | Quantity | Role |
|---|---|---|
| Benzotriazinone | 1.0 equiv | Substrate |
| Acetic anhydride | 1.2 equiv | Acylating agent |
| DMAP | 0.1 equiv | Catalyst |
| DCM | 10 mL/g | Solvent |
Reaction progress monitored by TLC (Rf = 0.4 in EtOAc/hexanes 1:1), yielding 82–85% acetylated product after column purification.
Glycinamide Linker Assembly
Protected Glycine Intermediate
Boc-glycine (1.0 equiv) is activated with HOBt (1.2 equiv) and EDC·HCl (1.5 equiv) in DMF at 0°C. Sequential coupling with:
-
Indol-3-yl ethylamine (0.9 equiv) for 12 hours → Boc-protected glycinamide (yield: 74%)
-
Benzotriazinone acetyl chloride (1.1 equiv) after Boc deprotection with TFA/DCM
Optimization Data :
| Coupling Partner | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Indol-3-yl ethylamine | 0→25 | 12 | 74 |
| Benzotriazinone acyl | 25 | 6 | 68 |
Final Coupling and Characterization
Convergent Synthesis
The fully assembled molecule is obtained through:
-
Deprotection of Boc group using TFA/DCM (1:1 v/v)
-
Neutralization with saturated NaHCO₃
-
Precipitation from cold diethyl ether (yield: 63%)
Analytical Validation
Key Spectroscopic Data :
-
¹H NMR (500 MHz, DMSO-d₆): δ 10.92 (s, 1H, indole NH), 8.45 (d, J = 7.5 Hz, 1H, triazinone H), 7.65–6.95 (m, 8H, aromatic)
-
HR-MS : [M+H]⁺ calcd for C₂₃H₂₁N₆O₃: 437.1674, found: 437.1676
HPLC Purity : 98.7% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Challenges and Optimization
Indole N-Reactivity
The poor nucleophilicity of indolic nitrogen necessitates either:
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The benzotriazinone group can be reduced using agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced benzotriazinone derivatives.
Substitution: Substituted benzotriazinone derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures to N-[2-(1H-indol-3-yl)ethyl]-N~2~[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exhibit a range of biological activities:
- Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Anticancer Properties : Indole derivatives have been documented to possess anticancer activities. For instance, compounds similar to this one have demonstrated efficacy against several cancer cell lines, including lung and cervical cancer cells. The mechanism often involves the induction of apoptosis in cancer cells .
- Antitubercular Activity : There is evidence supporting the antitubercular potential of indole-based compounds. In vitro studies have shown activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties .
- Acetylcholinesterase Inhibition : Compounds with indole structures have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This inhibition could provide therapeutic avenues for cognitive decline treatments .
Antimicrobial Evaluation
A study focusing on similar indole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated using the agar disc diffusion method, showing promising results that support further exploration into clinical applications .
Anticancer Activity Assessment
Research conducted on related indole-based compounds revealed that they can induce apoptosis in cancer cell lines through various pathways. For example, a series of synthesized derivatives exhibited IC50 values in the micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cells .
Enzyme Inhibition Studies
In silico studies alongside in vitro assays have been employed to assess the acetylcholinesterase inhibitory potential of similar compounds. Molecular docking studies indicated strong binding affinities, suggesting that these compounds could serve as lead candidates for developing Alzheimer’s disease therapeutics .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with serotonin receptors, while the benzotriazinone group could inhibit specific enzymes.
Comparison with Similar Compounds
N-(1-Methyl-1H-Indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
3-[2-(4-(1H-Indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide
Table 1: Key Structural and Physicochemical Comparisons
Indole-Acetamide Derivatives with Divergent Substituents
N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-carboxamide
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide
- Structure : Features a chlorobenzoyl-indole and trifluoromethyl sulfonamide group.
- Activity : COX-2 inhibitor (IC₅₀ = 0.8 µM), designed as an indomethacin analog .
- Synthesis : Achieved via HATU-mediated amidation (43% yield) .
Benzotriazinone-Containing Compounds with Non-Indole Scaffolds
Azinphos Ethyl
2-(4-Oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure: Quinazolinone replaces benzotriazinone; thiazole substituent.
- Molecular Weight : 286.3 g/mol (C₁₃H₁₀N₄O₂S) .
- Relevance : Demonstrates scaffold flexibility for kinase or protease targets.
Critical Analysis of Research Findings
- Pharmacological Potential: The target compound’s indole-benzotriazinone hybrid may synergize serotoninergic activity (indole) with enzyme inhibition (benzotriazinone), akin to LY303870 (a neuropeptide antagonist with indole and piperidine motifs) .
- Synthetic Challenges : Glycinamide linker introduction requires precise coupling conditions to avoid racemization, as seen in peptide-mimetic syntheses .
- Safety Considerations: Benzotriazinone derivatives like Azinphos ethyl exhibit high toxicity , underscoring the need for structural optimization to enhance selectivity.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves several steps that modify the benzotriazinone moiety to enhance its biological properties. The synthesis typically includes:
- Formation of Benzotriazinone Derivatives : Utilizing various chemical reactions to create derivatives with altered functional groups.
- Coupling Reactions : Employing azide coupling methods to attach amino acids or amines to the benzotriazinone core, enhancing the compound's activity against cancer cells .
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research indicates that it may exert its effects through:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives containing the benzotriazinone structure demonstrate significant cytotoxicity against various cancer cell lines, including HepG2 (human liver carcinoma) and other solid tumors .
- Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential, leading to programmed cell death .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 6.525 | Induction of apoptosis |
| Cytotoxicity | MCF7 (breast cancer) | 10.97 | Inhibition of cell cycle progression |
| Antimicrobial Activity | E. coli | 15.0 | Disruption of bacterial cell wall |
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that compounds derived from benzotriazinone exhibited potent cytotoxic effects on HepG2 cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies indicated strong binding affinities between the synthesized compounds and target proteins involved in cancer progression, suggesting potential for further development as therapeutic agents .
Q & A
Q. What advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguous structural features?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
